molecular formula C16H20N2O2S B13286922 N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B13286922
M. Wt: 304.4 g/mol
InChI Key: FNPYSLCVXXGSRT-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-amino-2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its phenylethyl group may enhance its ability to interact with biological targets, potentially leading to improved efficacy as a pharmaceutical agent.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-12-8-9-16(13(2)10-12)21(19,20)18-11-15(17)14-6-4-3-5-7-14/h3-10,15,18H,11,17H2,1-2H3

InChI Key

FNPYSLCVXXGSRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N)C

Origin of Product

United States

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